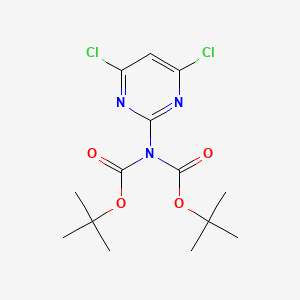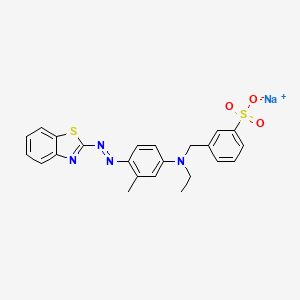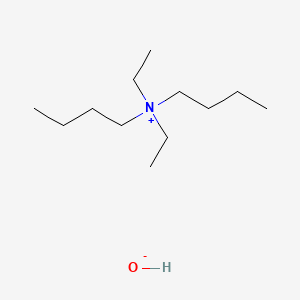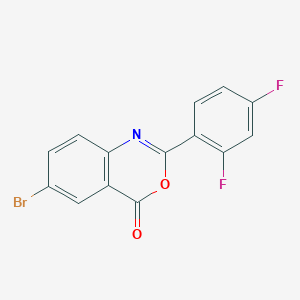![molecular formula C12H16Cl2O B13783930 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene CAS No. 6940-88-1](/img/structure/B13783930.png)
1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene is an organic compound with the molecular formula C12H16Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a 3-chloro-1-(1-methylethoxy)propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: The chloro groups can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Products include phenols or amines depending on the nucleophile used.
Oxidation: Products include alcohols or ketones.
Reduction: Products include hydrocarbons.
科学研究应用
1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The chloro groups can participate in nucleophilic substitution reactions, altering the activity of the target molecules . The propyl chain and methylethoxy group can also influence the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Uniqueness
1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene is unique due to the presence of both chloro and methylethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
属性
CAS 编号 |
6940-88-1 |
|---|---|
分子式 |
C12H16Cl2O |
分子量 |
247.16 g/mol |
IUPAC 名称 |
1-chloro-4-(3-chloro-1-propan-2-yloxypropyl)benzene |
InChI |
InChI=1S/C12H16Cl2O/c1-9(2)15-12(7-8-13)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI 键 |
KBQWSWLWXZTIKB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(CCCl)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)


![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)


![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)


![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)


![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
